2,2-Dimethylpentan-1-ol
Description
Significance and Research Context
2,2-Dimethylpentan-1-ol, a branched-chain primary alcohol with the chemical formula C7H16O, holds a noteworthy position in various fields of chemical research due to its distinct structural characteristics. smolecule.com As a member of the neoalkanol family, its geminal dimethyl groups on the second carbon atom introduce significant steric hindrance and influence its physicochemical properties. This unique structure is a key point of interest for researchers studying the relationship between molecular architecture and chemical behavior.
In academic research, this compound is primarily utilized as a solvent and an intermediate in organic synthesis. solubilityofthings.com Its branched nature allows it to effectively dissolve a wide range of organic compounds. The presence of the hydroxyl (-OH) group imparts polarity and the ability to form hydrogen bonds, while the branched hydrocarbon chain contributes to its hydrophobic character. solubilityofthings.com This balance affects its solubility, making it moderately soluble in water but more so in organic solvents. solubilityofthings.com
The compound's structure also makes it a valuable subject for comparative studies against its linear and less-branched isomers. Such research helps to elucidate the effects of branching on properties like water solubility and boiling point. For instance, the increased hydrophobicity due to the two methyl groups in this compound leads to reduced water solubility compared to isomers with less branching.
Beyond fundamental organic chemistry, research has explored the applications of this compound in other specialized areas. It is used in the formulation of fragrances and flavorings, owing to its mild alcoholic odor. solubilityofthings.com Furthermore, it has been investigated as a potential collector in the reverse flotation process for mineral separation, specifically for removing dolomite (B100054) from smithsonite. smolecule.com This application could enhance the efficiency of mineral processing and reduce the environmental impact of subsequent acid-leaching processes. smolecule.com Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial in characterizing the compound and understanding its molecular vibrations. spectrabase.comdocbrown.info
Historical Perspective of Investigations
While specific historical documentation detailing the initial discovery of this compound is limited, its emergence is intrinsically linked to the broader development of branched-chain alcohol chemistry in the late 19th and early 20th centuries. During this period, organic chemists were systematically investigating the relationship between molecular structure and chemical properties, with a growing interest in branched carbon frameworks.
The significance of neoalkanols, the class to which this compound belongs, became more apparent with the rise of industrial applications that required solvents and synthetic intermediates with specific properties not offered by their linear counterparts. Research into the synthesis of these branched alcohols saw considerable advancement in the mid-20th century. Patent literature from the 1950s and 1960s documents various synthetic routes to these compounds.
The study of this compound and similar compounds was further propelled by progress in hydrogenation chemistry. The development of efficient catalyst systems, such as copper oxide-zinc oxide, enabled the effective reduction of corresponding carboxylic acids to primary alcohols, providing a reliable pathway for the synthesis of neoalkanols. These technological advancements facilitated more systematic and in-depth investigations into the properties and applications of branched alcohols, establishing this compound as a representative example of this important class of organic compounds.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H16O |
| Molar Mass | 116.20 g/mol |
| Density | ~0.83 g/cm³ |
| Boiling Point | 154°C |
| Melting Point | -30.45°C (estimate) |
Note: The presented data is compiled from various chemical databases and may include estimated values.
Spectroscopic Data Availability
| Spectroscopic Technique | Availability |
| 1H NMR | Available |
| 13C NMR | Available |
| FTIR | Available |
| Mass Spectrometry (GC) | Available |
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-5-7(2,3)6-8/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOMCRXZFDHJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178363 | |
| Record name | 2,2-Dimethylpentan-1-ol | |
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Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2370-12-9 | |
| Record name | 2,2-Dimethyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Neoheptanol | |
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| Record name | Neoheptanol | |
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| Record name | 2,2-Dimethylpentan-1-ol | |
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| Record name | 2,2-dimethylpentan-1-ol | |
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| Record name | NEOHEPTANOL | |
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Synthetic Methodologies and Strategies
Reduction-Based Syntheses
Reduction of carbonyl functional groups is a fundamental and widely used method for the preparation of alcohols. For the synthesis of 2,2-dimethylpentan-1-ol, this approach can be divided into the reduction of its corresponding aldehyde and the reduction of suitable ketone precursors.
Reduction of 2,2-Dimethylpentanal (B85100)
The direct precursor to this compound via reduction is 2,2-dimethylpentanal. The conversion of this aldehyde to the primary alcohol is a standard transformation that can be accomplished using several reducing agents. masterorganicchemistry.comyoutube.com
Commonly, sodium borohydride (B1222165) (NaBH₄) is employed for this purpose due to its selectivity for aldehydes and ketones. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of 2,2-dimethylpentanal, leading to the formation of an alkoxide intermediate. Subsequent protonation of this intermediate by the solvent yields this compound. chemguide.co.uk
Another effective method is catalytic hydrogenation. youtube.com This process involves reacting 2,2-dimethylpentanal with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comlibretexts.org Catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni) are commonly used. libretexts.org The reaction is typically performed under pressure to facilitate the addition of hydrogen across the carbon-oxygen double bond, resulting in the desired primary alcohol. youtube.com
| Precursor | Reducing Agent/Catalyst | Product |
| 2,2-Dimethylpentanal | Sodium Borohydride (NaBH₄) | This compound |
| 2,2-Dimethylpentanal | H₂/Palladium (Pd) | This compound |
Reduction of Ketone Precursors
Ketones can also serve as precursors for the synthesis of this compound, although this route is less direct as it involves the reduction of a ketone that would typically lead to a secondary alcohol. To obtain the primary alcohol this compound, a precursor with a carbonyl group at a different position and an ester functionality, such as ethyl 2,2-dimethyl-3-oxopentanoate, is required. The reduction of a simple ketone like 2,2-dimethyl-3-pentanone would yield 2,2-dimethyl-3-pentanol.
For the conversion of a keto-ester like ethyl 2,2-dimethyl-3-oxopentanoate, a powerful reducing agent is necessary to reduce both the ketone and the ester functional groups. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for such transformations. wikipedia.orgdoubtnut.comdoubtnut.com LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce esters and carboxylic acids in addition to aldehydes and ketones. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide intermediates. The treatment of ethyl 2,2-dimethyl-3-oxopentanoate with a sufficient amount of LiAlH₄ would reduce both the ketone at the 3-position and the ester group, but this would not yield this compound directly. A more plausible, though complex, ketone-based route would involve multiple steps beyond a simple reduction.
However, if we consider the reduction of 2,2-dimethyl-3-pentanone, the product would be the secondary alcohol 2,2-dimethyl-3-pentanol, not the primary alcohol this compound. This reduction can be achieved using various methods, including catalytic transfer hydrogenation with a hydrogen donor like 2-propanol over a metal oxide catalyst, or with standard reducing agents like NaBH₄. nih.govnih.govodinity.com
| Precursor | Reducing Agent | Product |
| Ethyl 2,2-dimethyl-3-oxopentanoate | Lithium Aluminum Hydride (LiAlH₄) | (Complex mixture, not directly this compound) |
| 2,2-Dimethyl-3-pentanone | Sodium Borohydride (NaBH₄) | 2,2-Dimethyl-3-pentanol |
Hydroformylation Approaches
Hydroformylation, also known as the oxo process, is an important industrial method for producing aldehydes from alkenes. researchgate.net These aldehydes can then be hydrogenated in a subsequent step to produce alcohols. rsc.org
Isobutene Hydroformylation and Subsequent Hydrogenation
The hydroformylation of isobutene (2-methylpropene) primarily yields 3-methylbutanal. This reaction is typically catalyzed by rhodium or cobalt complexes. While this process is effective for producing C5 aldehydes, obtaining the C7 structure of this compound from isobutene would require additional carbon-carbon bond-forming steps after the initial hydroformylation, making it a multi-step synthesis rather than a direct hydroformylation-hydrogenation sequence.
Propylene (B89431) Hydroformylation Routes
The hydroformylation of propylene is a major industrial process that produces a mixture of n-butyraldehyde and isobutyraldehyde. These C4 aldehydes are valuable intermediates for the synthesis of other chemicals. However, similar to the isobutene route, converting these C4 aldehydes into the C7 alcohol this compound would necessitate several subsequent synthetic transformations, including aldol condensations and further reductions. Therefore, this is not a direct pathway to the target molecule.
Grignard Reaction Pathways
Grignard reactions are a versatile tool for forming carbon-carbon bonds and synthesizing alcohols. A plausible Grignard pathway for the synthesis of this compound involves the reaction of a Grignard reagent with an appropriate electrophile, such as an epoxide or formaldehyde.
One potential route is the reaction of propylmagnesium bromide with 2,2-dimethyloxirane. In this reaction, the propyl Grignard reagent would act as a nucleophile, attacking one of the carbon atoms of the epoxide ring. pearson.comaskfilo.comaskfilo.com Due to steric hindrance at the quaternary carbon of the oxirane, the nucleophilic attack would likely occur at the less substituted carbon, leading to the formation of a secondary alcohol (4,4-dimethyl-2-hexanol) after protonation, not the desired primary alcohol.
A more viable Grignard synthesis for a primary alcohol involves the reaction of a suitable Grignard reagent with formaldehyde. psu.edustudy.comstudy.comyoutube.com To synthesize this compound via this method, one would need to start with a Grignard reagent that already contains the 2,2-dimethylpentyl structure. For example, the reaction of 2,2-dimethylpentylmagnesium bromide with formaldehyde would yield this compound after an acidic workup. The key challenge in this approach lies in the synthesis of the sterically hindered Grignard reagent itself.
A more practical approach would be the reaction of tert-butylmagnesium chloride with 1,2-epoxypropane. This would lead to the formation of 2,2-dimethyl-1-butanol after workup. This illustrates the principle, though not for the target molecule.
| Grignard Reagent | Electrophile | Intermediate Product | Final Product |
| 2,2-Dimethylpentylmagnesium bromide | Formaldehyde | Alkoxide of this compound | This compound |
| Propylmagnesium bromide | 2,2-Dimethyloxirane | Alkoxide of 4,4-dimethyl-2-hexanol | 4,4-Dimethyl-2-hexanol |
Alkylation-Driven Syntheses
Alkylation reactions, which form new carbon-carbon bonds, are fundamental to constructing the carbon skeleton of this compound. The Grignard reaction is a paramount example of an alkylation-driven strategy used in this context. Organometallic reagents, such as Grignard and organolithium compounds, act as potent carbon nucleophiles that can attack electrophilic carbonyl carbons, making them ideal for building the required tertiary carbon center.
A key strategy involves the reaction of a Grignard reagent with a ketone. For instance, the addition of a propylmagnesium halide to acetone would form the carbon backbone of a related tertiary alcohol, 2-methyl-2-pentanol, which can then be converted to the target compound in subsequent steps. Alternatively, reacting a suitable ketone with a methylmagnesium halide can also serve as a viable route. These organometallic additions are highly effective for creating the sterically congested quaternary carbon center characteristic of neo-alcohols.
Another powerful alkylation method is the carboxylation of a Grignard reagent. This involves the reaction of a specially prepared Grignard reagent with carbon dioxide. This process introduces a carboxylic acid group, which can then be reduced to the primary alcohol. This method is particularly useful as it extends the carbon chain by one carbon, transforming the alkyl halide precursor into a carboxylic acid with the complete carbon skeleton of the target molecule.
Transesterification Processes
Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with another alcohol. While it is a cornerstone of processes like biodiesel production, it is not a commonly documented direct pathway for the synthesis of simple primary alcohols like this compound.
The process typically converts one ester into another and is not designed for the de novo synthesis of an alcohol's carbon skeleton. Theoretically, one could envision a scenario where an ester of 2,2-dimethylpentanoic acid is subjected to transesterification, but this would only change the alcohol component of the ester rather than produce this compound itself. The subsequent reduction of the ester would still be required to yield the desired alcohol.
Modern enzymatic methods, often employing lipases, have been extensively studied for transesterification. These biocatalysts are primarily used for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, or for the synthesis of specific esters under mild conditions. While these techniques are powerful in chiral synthesis, their application for the direct, non-chiral production of this compound from common precursors is not a standard synthetic route.
Advanced Synthetic Procedures
Advanced methods for synthesizing this compound focus on multi-step pathways that allow for precise control over the molecular architecture and optimization of the final yield and purity.
A well-documented multi-step synthesis provides a clear pathway to high-purity this compound. This synthesis begins with more readily available starting materials and constructs the molecule sequentially. researchgate.net
One such pathway can be summarized as follows:
Grignard Reaction: n-propylmagnesium bromide is reacted with acetone. After hydrolysis, this step yields the tertiary alcohol, 2-methyl-2-pentanol. researchgate.net
Halogenation: The 2-methyl-2-pentanol is then treated with cold concentrated hydrochloric acid to convert the tertiary alcohol into 2-chloro-2-methylpentane. researchgate.net
Second Grignard Reaction & Carboxylation: The resulting alkyl chloride is used to form a new Grignard reagent, which is subsequently reacted with carbon dioxide. Acidic workup yields 2,2-dimethylpentanoic acid. This step is crucial as it establishes the final carbon skeleton. researchgate.net
Reduction: The final step is the reduction of 2,2-dimethylpentanoic acid to the target primary alcohol, this compound. This is effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). researchgate.net
This multi-step approach demonstrates a logical and controlled construction of the target molecule, where each step prepares the substrate for the subsequent transformation. The final product from this sequence has been reported to have a purity greater than 99 mole %. researchgate.net
Table 1: Multi-step Synthesis Pathway for this compound
| Step | Starting Material(s) | Key Reagent(s) | Intermediate Product | Purpose |
| 1 | n-Propyl bromide, Mg, Acetone | Diethyl ether | 2-Methyl-2-pentanol | Form C6 tertiary alcohol |
| 2 | 2-Methyl-2-pentanol | Conc. HCl | 2-Chloro-2-methylpentane | Introduce leaving group |
| 3 | 2-Chloro-2-methylpentane, Mg | 1. Diethyl ether2. CO₂3. H₃O⁺ | 2,2-Dimethylpentanoic acid | Form C7 skeleton via carboxylation |
| 4 | 2,2-Dimethylpentanoic acid | 1. LiAlH₄2. H₂O | This compound | Reduce acid to primary alcohol |
Grignard Reaction Optimization: The formation and reaction of Grignard reagents are sensitive to several factors.
Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are essential to stabilize the Grignard reagent and prevent its protonation by water or other protic contaminants.
Temperature: Low temperatures are often maintained during the addition of carbonyl compounds to the Grignard reagent to control the exothermic reaction and prevent side reactions like enolization.
Reactant Ratio: The stoichiometry of the reactants must be carefully controlled. In the carboxylation step, using an excess of the Grignard reagent can lead to the formation of a ketone and tertiary alcohol as byproducts.
Reduction Step Optimization: The reduction of the carboxylic acid is a critical final step.
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a highly effective but pyrophoric reagent that must be handled with care in an anhydrous solvent. masterorganicchemistry.com The stoichiometry must be precise, as three molecules of LiAlH₄ can reduce four molecules of a carboxylic acid.
Workup Procedure: The workup after a LiAlH₄ reduction is crucial for isolating the alcohol product. The Fieser workup method is a common and effective procedure involving the sequential and careful addition of water, followed by an aqueous sodium hydroxide solution, and then more water to produce a granular precipitate of aluminum salts that can be easily filtered off. This avoids the formation of problematic emulsions.
Modern approaches to optimization often employ Design of Experiments (DoE) methodologies. These statistical tools allow for the simultaneous variation of multiple reaction parameters (e.g., temperature, concentration, catalyst loading) to efficiently map the reaction space and identify the global optimal conditions for maximizing yield and selectivity.
Table 2: Parameters for Optimization in this compound Synthesis
| Reaction Step | Key Parameters to Optimize | Desired Outcome | Potential Issues |
| Grignard Reaction | Solvent purity, Temperature, Addition rate | High yield of desired adduct | Reaction with moisture, Wurtz coupling, Enolization |
| Carboxylation | CO₂ pressure/delivery, Temperature | Maximize carboxylic acid formation | Formation of ketone/tertiary alcohol byproducts |
| Reduction (LiAlH₄) | Reagent stoichiometry, Solvent, Temperature | Complete reduction to primary alcohol | Incomplete reduction, hazardous reactions |
| Aqueous Workup | Quenching method, pH control | Efficient product isolation, high purity | Emulsion formation, product loss |
Reactivity and Reaction Mechanisms
Oxidation Reactions
The oxidation of primary alcohols is a fundamental transformation in organic synthesis. 2,2-Dimethylpentan-1-ol can be oxidized to form aldehyde or carboxylic acid derivatives, depending on the reagents and reaction conditions employed.
Formation of Carboxylic Acid Derivatives (e.g., 2,2-Dimethylpentanoic Acid)
The conversion of this compound to 2,2-Dimethylpentanoic acid involves the use of strong oxidizing agents. wikipedia.org Since this compound is a primary alcohol, it can undergo oxidation to first form an aldehyde (2,2-dimethylpentanal), which is then subsequently oxidized to the corresponding carboxylic acid. wikipedia.orgchemistrysteps.com
Common and effective reagents for this transformation from a primary alcohol to a carboxylic acid include:
Potassium permanganate (B83412) (KMnO₄): This is a powerful oxidizing agent that can efficiently oxidize primary alcohols to carboxylic acids. wikipedia.org
Jones Reagent (CrO₃ in H₂SO₄/acetone): The Jones oxidation is a classic method for converting primary alcohols to carboxylic acids. wikipedia.orgchemistrysteps.com
Pyridinium Dichromate (PDC) in Dimethylformamide (DMF): This reagent combination can also be used for the oxidation of primary alcohols to carboxylic acids. masterorganicchemistry.comethernet.edu.et
CH₃CH₂CH₂C(CH₃)₂CH₂OH + [O] → CH₃CH₂CH₂C(CH₃)₂COOH
Table 1: Oxidizing Agents for the Conversion of Primary Alcohols to Carboxylic Acids
| Oxidizing Agent | Description |
|---|---|
| Potassium Permanganate (KMnO₄) | A strong and efficient oxidant for this transformation. wikipedia.org |
| Jones Reagent (CrO₃/H₂SO₄) | A common method, though it uses toxic chromium. wikipedia.orgchemistrysteps.com |
| Pyridinium Dichromate (PDC) in DMF | A reagent capable of oxidizing primary alcohols to carboxylic acids. masterorganicchemistry.comethernet.edu.et |
Mechanistic Considerations of Oxidative Transformations
The oxidation of a primary alcohol like this compound to a carboxylic acid is typically a two-stage process. wikipedia.org
Oxidation to Aldehyde: The first step involves the oxidation of the primary alcohol to an aldehyde. With chromium-based reagents like chromic acid (formed from Jones reagent), the alcohol attacks the chromium, eventually forming a chromate (B82759) ester. chemistrysteps.com A base (often water) then removes a proton from the alpha-carbon in a step resembling an E2 elimination, forming the carbon-oxygen double bond of the aldehyde and reducing the Cr(VI) to Cr(IV). chemistrysteps.commasterorganicchemistry.com
Oxidation to Carboxylic Acid: For the oxidation to proceed to the carboxylic acid, water must be present in the reaction mixture. wikipedia.orgmasterorganicchemistry.com The aldehyde intermediate reacts with water to form a geminal diol (hydrate). wikipedia.orgchemistrysteps.com This hydrate (B1144303) is structurally similar to the initial alcohol and can be oxidized by the same mechanism. The oxidant attacks one of the hydroxyl groups of the hydrate, and a subsequent elimination step forms the carboxylic acid. masterorganicchemistry.com The absence of water can halt the reaction at the aldehyde stage. wikipedia.org
The general mechanism can be summarized as: R-CH₂OH → [R-CHO] → R-CH(OH)₂ → R-COOH
Reduction Reactions
The complete reduction of an alcohol's hydroxyl group to a hydrogen atom is a deoxygenation reaction that converts the alcohol into its corresponding alkane.
Conversion to Alkane Analogs (e.g., 2,2-Dimethylpentane)
Direct reduction of alcohols to alkanes is challenging and generally does not occur in a single step with common reducing agents. chem-station.com The conversion of this compound to 2,2-Dimethylpentane (B165184) typically requires a two-step sequence. chem-station.com The first step involves converting the hydroxyl group, which is a poor leaving group, into a better leaving group. This can be achieved by converting the alcohol into an alkyl halide or a sulfonate ester (e.g., tosylate or mesylate). chem-station.com The resulting intermediate is then reduced to the alkane. chem-station.com
A novel one-pot reaction has been developed for the reduction of primary alcohols to their corresponding alkanes using a silane (B1218182) reducing agent in the presence of a Lewis acid catalyst. researchgate.net For instance, triethylsilane (HSiEt₃) in the presence of catalytic amounts of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been shown to be effective for reducing primary alcohols to hydrocarbons. organic-chemistry.org
CH₃CH₂CH₂C(CH₃)₂CH₂OH → CH₃CH₂CH₂C(CH₃)₂CH₃
Reducing Agent Specificity and Reaction Pathways
The pathway for reducing an alcohol to an alkane is highly dependent on the chosen method.
Two-Step Halogenation/Reduction:
Conversion to Alkyl Halide: The alcohol can be treated with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl chloride or bromide. chem-station.com
Reduction of Alkyl Halide: The resulting alkyl halide can then be reduced using various methods, such as with metal hydrides like lithium aluminum hydride (LiAlH₄). chem-station.com
Two-Step Sulfonation/Reduction:
Conversion to Sulfonate Ester: The alcohol reacts with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form a tosylate or mesylate ester. chem-station.com
Reduction of Sulfonate Ester: These esters are excellent substrates for reduction with strong nucleophilic hydrides like LiAlH₄. chem-station.com
Catalytic Hydrosilylation: A more direct approach involves the use of a catalyst system like B(C₆F₅)₃ with a hydrosilane such as triethylsilane. organic-chemistry.org This method has shown high efficiency for the deoxygenation of primary alcohols. researchgate.netorganic-chemistry.org
Table 2: Selected Methods for the Reduction of Primary Alcohols to Alkanes
| Method | Step 1: Activation | Step 2: Reduction |
|---|---|---|
| Halide Intermediate | Conversion to alkyl halide (e.g., with SOCl₂, PBr₃) chem-station.com | Reduction with metal hydrides (e.g., LiAlH₄) chem-station.com |
| Sulfonate Ester Intermediate | Conversion to tosylate/mesylate (e.g., with TsCl, MsCl) chem-station.com | Reduction with metal hydrides (e.g., LiAlH₄) chem-station.com |
| Catalytic Deoxygenation | In-situ activation | Reduction with hydrosilanes (e.g., HSiEt₃) and a Lewis acid catalyst (e.g., B(C₆F₅)₃) organic-chemistry.org |
Nucleophilic Substitution Reactions
The structure of this compound, specifically its neopentyl-like arrangement, imposes significant steric constraints that dramatically slow down nucleophilic substitution reactions at the alpha-carbon.
The hydroxyl group must first be converted to a good leaving group (e.g., by protonation to -OH₂⁺ or conversion to a tosylate) for substitution to occur. However, even with a good leaving group, the subsequent substitution is problematic.
SN2 Reaction: The bimolecular SN2 mechanism requires a backside attack by the nucleophile on the carbon bearing the leaving group. libretexts.org In the case of a 2,2-dimethylpentyl (neoheptyl) system, the bulky tert-butyl group adjacent to the reaction center (the β-carbon) effectively blocks this pathway. libretexts.orgpbworks.com This steric hindrance makes the SN2 reaction extremely slow, and for practical purposes, neopentyl-type substrates are considered inert to SN2 reactions. masterorganicchemistry.com The reaction rate for neopentyl bromide, a related substrate, is thousands of times slower than for less hindered primary alkyl halides. masterorganicchemistry.comquora.com
SN1 Reaction: The unimolecular SN1 mechanism involves the formation of a carbocation intermediate after the leaving group departs. pbworks.com For a 2,2-dimethylpentyl system, this would initially lead to the formation of a highly unstable primary carbocation. pbworks.com While carbocation rearrangements could potentially occur to form a more stable tertiary carbocation, the initial formation of the primary carbocation is energetically unfavorable and very slow. pbworks.comyoutube.com
Due to the extreme steric hindrance impeding the SN2 pathway and the high energy of the primary carbocation intermediate required for the SN1 pathway, this compound and its derivatives are exceptionally unreactive in nucleophilic substitution reactions. pbworks.comyoutube.com
Steric Hindrance Effects on Reaction Kinetics
Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes chemical reactions. In this compound, the presence of two methyl groups on the second carbon atom (the α-carbon) creates a sterically crowded environment around the reactive hydroxyl group and the adjacent primary carbon.
This bulky structure has a significant impact on reaction kinetics, particularly for bimolecular reactions that require a nucleophile to approach the carbon atom bearing the hydroxyl group. The geminal dimethyl groups act as a physical barrier, slowing down the rate of reactions that depend on backside attack, such as the SN2 mechanism. masterorganicchemistry.com Compared to linear primary alcohols, the rate of substitution reactions for this compound is considerably lower due to the increased activation energy required for the nucleophile to bypass these bulky substituents. smolecule.com
Mechanistic Differentiation (SN1 vs. SN2)
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular). The structure of the substrate is the most critical factor in determining which pathway is favored. vedantu.com
SN2 Reactions : This mechanism involves a single, concerted step where a nucleophile attacks the substrate as the leaving group departs. vedantu.com It is favored by methyl and primary substrates due to minimal steric hindrance. libretexts.org For this compound, despite being a primary alcohol, the significant steric hindrance at the α-carbon strongly disfavors the SN2 pathway. The nucleophile cannot easily access the electrophilic carbon for a backside attack, making this mechanism extremely slow. masterorganicchemistry.com
SN1 Reactions : This two-step mechanism involves the formation of a carbocation intermediate after the leaving group departs. vedantu.com It is favored by tertiary substrates that can form stable carbocations. vedantu.com this compound is a primary alcohol, and the formation of a primary carbocation is highly energetically unfavorable. Therefore, the SN1 pathway is also not a readily accessible route. While a subsequent rearrangement (a 1,2-methyl shift) could form a more stable tertiary carbocation, the initial formation of the unstable primary carbocation is the rate-determining step and presents a high energy barrier. stackexchange.com
Because both primary pathways are hindered—SN2 by steric bulk and SN1 by carbocation instability—this compound is generally unreactive in nucleophilic substitution reactions under standard conditions.
| Feature | SN1 Reaction | SN2 Reaction | Implication for this compound |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary, but highly hindered. SN2 is very slow. |
| Mechanism | Two steps, carbocation intermediate | One step, concerted | SN1 is disfavored due to unstable primary carbocation. |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Reaction rates for both pathways are very low. |
| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles | Even strong nucleophiles react slowly due to steric hindrance. |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | Solvent choice has less impact when the substrate is inherently unreactive. masterorganicchemistry.com |
Esterification Reactions
Esterification is the reaction of an alcohol with a carboxylic acid to form an ester and water. The most common method is the Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, such as sulfuric acid.
The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. Although the hydroxyl group of this compound is sterically hindered, it can still participate in esterification. However, the reaction rate may be slower compared to less hindered primary alcohols like 1-pentanol (B3423595). The bulky nature of the alcohol can impede its approach to the protonated carboxylic acid, requiring more stringent reaction conditions (e.g., higher temperatures or longer reaction times) to achieve a good yield.
Halogenation Reactions
Halogenation involves replacing the hydroxyl group of an alcohol with a halogen atom. Various reagents can accomplish this transformation, each with a specific mechanism.
The reaction of primary alcohols with hydrogen halides (HX) typically proceeds via an SN2 mechanism. libretexts.org The first step is the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). A halide ion then acts as a nucleophile, attacking the carbon and displacing the water molecule.
For this compound, this SN2 pathway is severely hindered. libretexts.org Consequently, the reaction with HCl or HBr is extremely slow. While tertiary alcohols react rapidly with HX via an SN1 mechanism, this route is inaccessible for this compound due to the instability of the primary carbocation that would need to form. stackexchange.comlibretexts.org
Phosphorus tribromide (PBr₃) is a common reagent for converting primary and secondary alcohols into alkyl bromides. The mechanism involves the alcohol's oxygen atom attacking the phosphorus atom, which forms an excellent leaving group (-OPBr₂). A bromide ion, generated in the process, then performs an SN2 backside attack on the carbon, displacing the leaving group. libretexts.org
Similarly, an iodoalkane can be synthesized by reacting the alcohol with a mixture of red phosphorus and iodine, which forms phosphorus triiodide (PI₃) in situ. docbrown.info The mechanism is analogous to that of PBr₃.
In the case of this compound, the final step of these reactions is a sterically hindered SN2 displacement. Therefore, the conversion to 1-bromo-2,2-dimethylpentane (B1374200) or 1-iodo-2,2-dimethylpentane is expected to be very slow and may require harsh conditions.
Thionyl chloride (SOCl₂) is used to convert alcohols into alkyl chlorides. The reaction is often carried out in the presence of a base like pyridine. The alcohol first attacks the sulfur atom of SOCl₂, forming an intermediate alkyl chlorosulfite. libretexts.org This converts the hydroxyl group into a very good leaving group.
In the presence of pyridine, the mechanism typically proceeds with an inversion of configuration, consistent with an SN2 reaction. youtube.com The chloride ion attacks the carbon atom, leading to the displacement of the chlorosulfite group, which then decomposes into sulfur dioxide (SO₂) and another chloride ion. libretexts.org Given the severe steric hindrance of this compound, this SN2 reaction is expected to be sluggish.
| Reagent | Product | Typical Mechanism | Reactivity with this compound |
| HBr | Alkyl Bromide | SN2 | Very slow due to steric hindrance. |
| PBr₃ | Alkyl Bromide | SN2 | Very slow due to steric hindrance in the final step. libretexts.org |
| P / I₂ | Alkyl Iodide | SN2 | Very slow due to steric hindrance in the final step. docbrown.info |
| SOCl₂ / Pyridine | Alkyl Chloride | SN2 | Very slow due to steric hindrance. libretexts.org |
Radical Reactions and Dissociation Studies
The study of radical reactions provides insight into the thermal stability and decomposition pathways of organic molecules. While specific experimental data on the pyrolysis and roaming radical reactions of this compound are not extensively documented, general principles of alcohol pyrolysis and radical chemistry allow for the postulation of its behavior under such conditions.
The pyrolysis of alcohols typically involves the homolytic cleavage of C-C and C-O bonds at high temperatures, leading to the formation of various radical species. For a branched primary alcohol like this compound, the initial steps of pyrolysis are expected to involve the cleavage of the weakest bonds. The C-C bond adjacent to the oxygen atom is a likely point of initial fission due to the stability of the resulting radicals.
Key potential pyrolysis pathways for this compound include:
C-C bond cleavage: Fission of the C1-C2 bond would yield a hydroxymethyl radical (•CH₂OH) and a 2,2-dimethylpentyl radical. Alternatively, cleavage of the C2-C3 bond could produce a larger radical and an ethyl radical.
Dehydration: Elimination of a water molecule to form an alkene is a common thermal decomposition pathway for alcohols. In the case of this compound, this would likely proceed via a carbocation intermediate if an acid catalyst is present, or through a radical mechanism at higher temperatures.
C-O bond cleavage: Homolytic cleavage of the C-O bond would result in a 2,2-dimethylpentyl radical and a hydroxyl radical (•OH).
The subsequent reactions of these initial radical fragments would involve hydrogen abstraction, recombination, and disproportionation, leading to a complex mixture of smaller hydrocarbons, aldehydes, ketones, and other oxygenated compounds. The stability of the tertiary carbon atom in the 2,2-dimethylpentyl radical would influence the distribution of the final products.
Roaming radical reactions are a class of unconventional reaction pathways that bypass the conventional minimum energy path over a transition state saddle point. Instead, a fragment, typically a radical, "roams" in a region of the potential energy surface with little change in energy before abstracting an atom from the remainder of the molecule. This mechanism has been observed in the photodissociation and thermal decomposition of various molecules, including some alcohols.
While no specific studies on roaming radical reactions in this compound have been reported, the general mechanism can be considered in the context of its pyrolysis. For instance, following the initial C-O bond cleavage to form a 2,2-dimethylpentyl radical and a hydroxyl radical, the two fragments might not immediately separate. The hydroxyl radical could roam around the alkyl radical at a relatively large intermolecular distance before abstracting a hydrogen atom from a different site on the alkyl chain, leading to the formation of water and a different alkyl radical. Such a pathway could compete with direct dissociation and influence the final product distribution. The prevalence of roaming mechanisms generally increases with the size and complexity of the molecule, suggesting that they could play a role in the decomposition of this compound.
Complexation and Adduct Formation
The ability of this compound to form complexes and adducts is primarily associated with the lone pairs of electrons on the oxygen atom of the hydroxyl group, which can act as a Lewis base.
Clathrate hydrates are crystalline, ice-like solids in which guest molecules are trapped within a cage-like framework of hydrogen-bonded water molecules. acs.org The formation of clathrate hydrates is dependent on the size and shape of the guest molecule and the thermodynamic conditions. While many small nonpolar molecules are known to form clathrate hydrates, some alcohols with hydrophobic moieties can also act as guest molecules, often in the presence of a help gas like methane (B114726) or carbon dioxide. acs.org
There are no specific experimental studies confirming the formation of clathrate hydrates by this compound. However, given that other branched alcohols such as tert-butyl alcohol can form clathrate hydrates, it is plausible that this compound could also act as a guest molecule under suitable conditions of high pressure and low temperature. The bulky, branched structure of this compound would likely require the formation of larger cages within the water lattice, similar to those found in structure II or structure H clathrates. The presence of the hydroxyl group could also lead to hydrogen bonding with the water lattice, which would influence the stability and structure of the resulting hydrate.
| Property | Relevance to Clathrate Formation | Expected Influence for this compound |
|---|---|---|
| Molecular Size | Guest molecules must fit within the water cages. | The bulky structure may favor larger cage types (e.g., in structure II or H hydrates). |
| Hydrophobicity | Hydrophobic molecules are typical guests. | The pentyl chain provides a significant hydrophobic character. |
| Hydrogen Bonding Capability | The hydroxyl group can interact with the water lattice. | May influence the stability and orientation of the guest molecule within the cage. |
The reaction of alcohols with cationic species, such as silyl (B83357) cations, is a fundamental process in organic chemistry and mass spectrometry. While direct studies on this compound with the trimethylsilyl (B98337) cation are not available, research on the analogous, smaller compound, 2,2-dimethylpropan-1-ol, provides valuable insights into the expected reactivity.
In ion-cyclotron resonance studies, the reaction of 2,2-dimethylpropan-1-ol with the trimethylsilyl cation ((CH₃)₃Si⁺) leads to the formation of a 1:1 adduct. This adduct is not stable and undergoes fragmentation, primarily through the elimination of a C₅H₁₀ molecule (isobutene). This elimination process has been shown to occur via at least two distinct mechanisms:
A 1,2-hydride shift from the carbon atom alpha to the oxygen to the oxygen atom itself.
A 1,4-hydride shift from a gamma-carbon atom to the oxygen.
Given the structural similarity, it is highly probable that this compound would react with the trimethylsilyl cation in a similar fashion. The initial step would be the formation of an adduct, which would then be expected to eliminate a C₇H₁₄ molecule (a dimethylpentene isomer). The branching at the C2 position would likely influence the preferred fragmentation pathway and the structure of the resulting alkene.
| Step | Description | Expected Outcome for this compound |
|---|---|---|
| 1 | Adduct Formation | Formation of a [ (CH₃)₃Si-O(H)-CH₂C(CH₃)₂CH₂CH₂CH₃ ]⁺ complex. |
| 2 | Hydride Shift | Intramolecular transfer of a hydride ion to the oxygen atom. |
| 3 | Elimination | Loss of a neutral C₇H₁₄ molecule. |
Advanced Spectroscopic Characterization
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the interaction of 2,2-Dimethylpentan-1-ol with electromagnetic radiation or neutrons, specific vibrational modes can be identified, offering a fingerprint of the molecular structure.
Infrared (IR) absorption spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending of its various chemical bonds.
Key characteristic absorption bands for the alkane skeleton of this compound are expected to be similar to those of 2,2-dimethylpentane (B165184). docbrown.info These include:
C-H stretching vibrations: Strong absorptions are anticipated in the 2880-2940 cm⁻¹ region, corresponding to the stretching of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups. docbrown.info
C-H deformation vibrations: Several strong absorption bands are expected between 1365 cm⁻¹ and 1480 cm⁻¹, arising from the bending or deformation of C-H bonds in the CH₂ and CH₃ groups. docbrown.info
C-C skeletal vibrations: Vibrations associated with the carbon-carbon skeleton, particularly the C-(CH₃)₃ group, are expected to appear in the regions of 1200-1255 cm⁻¹ and 720-750 cm⁻¹. docbrown.info
The presence of the hydroxyl (-OH) group introduces distinct vibrational modes that are crucial for the identification of this compound:
O-H stretching: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between the alcohol molecules.
C-O stretching: A strong absorption band, typically in the 1000-1260 cm⁻¹ range for primary alcohols, is expected due to the stretching of the carbon-oxygen bond.
The region of the IR spectrum from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region. This area contains a complex pattern of overlapping vibrations that is unique to the specific molecular structure of this compound. docbrown.info
Table 1: Predicted Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3600 (broad, strong) | O-H stretching | Alcohol (-OH) |
| 2880-2940 (strong) | C-H stretching | Alkane (CH₂, CH₃) |
| 1365-1480 (strong) | C-H deformation | Alkane (CH₂, CH₃) |
| 1200-1255 (strong) | C-C skeletal vibrations | C-(CH₃)₃ |
| 1000-1260 (strong) | C-O stretching | Primary Alcohol |
| 720-750 (strong) | C-C skeletal vibrations | C-(CH₃)₃ |
Inelastic Incoherent Neutron Scattering (IINS) is a powerful technique for studying the vibrational dynamics of molecules, particularly those containing hydrogen atoms. wikipedia.org Neutrons interact with the atomic nuclei, and the scattering process can result in an exchange of energy, exciting molecular vibrations. wikipedia.org Due to the large incoherent scattering cross-section of hydrogen, IINS is exceptionally sensitive to its motions. wikipedia.org
An IINS spectrum provides a vibrational density of states, which can be compared with theoretical calculations to assign vibrational modes. For a molecule like this compound, IINS can provide detailed information on the dynamics of the methyl and methylene groups, as well as the hydroxyl proton. This technique is not limited by the selection rules of IR and Raman spectroscopy, meaning that all vibrational modes can potentially be observed.
The vibrational spectrum of this compound is a composite of both intramolecular and intermolecular vibrational modes.
Intramolecular modes are the fundamental vibrations that occur within a single molecule, such as the stretching and bending of bonds as described in the IR spectroscopy section. jasco-global.comtanta.edu.eg These vibrations are primarily determined by the molecular structure, bond strengths, and atomic masses. tanta.edu.eg For this compound, these include the high-frequency C-H and O-H stretching modes, as well as lower-frequency bending and torsional modes of the carbon skeleton.
Intermolecular modes , on the other hand, arise from the interactions between molecules. In the condensed phase, molecules of this compound are not isolated and interact with their neighbors, primarily through hydrogen bonding involving the hydroxyl group and weaker van der Waals forces. These interactions give rise to low-frequency vibrational modes, often observed in the far-infrared region of the spectrum. These modes correspond to collective motions of molecules, such as librations (hindered rotations) and translational vibrations within the local structure of the liquid. The presence and nature of hydrogen bonding significantly influence the intermolecular vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different parts of the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are key to a full structural assignment. Based on the structure of 2,2-dimethylpentane, which has four distinct proton environments, the introduction of a hydroxyl group in this compound would further differentiate the proton signals. docbrown.info
¹³C NMR Spectroscopy provides information about the different carbon environments in a molecule. The ¹³C NMR spectrum of this compound is expected to show a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. For instance, the carbon atom bonded to the electronegative oxygen of the hydroxyl group will be significantly deshielded and appear at a higher chemical shift compared to the other alkane carbons. libretexts.org Analysis of the related compound 2,2-dimethylpentane shows five distinct carbon environments, and a similar level of complexity is expected for this compound. docbrown.info
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂OH | ~3.4 - 3.7 | ~60 - 70 |
| -C(CH₃)₂- | ~0.8 - 1.0 | ~30 - 40 |
| -CH₂CH₂CH₃ | ~1.2 - 1.4 | ~40 - 50 (α-CH₂), ~15-25 (β-CH₂) |
| -CH₂CH₂CH₃ | ~0.8 - 1.0 | ~10 - 15 |
| -OH | Variable (depends on concentration and solvent) | N/A |
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical method for determining the purity of a substance. azom.com Unlike many other analytical techniques, qNMR can provide a direct measurement of purity without the need for a calibration curve, provided a certified internal standard is used. azom.comkoreascience.kr
The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. acanthusresearch.com For purity assessment of this compound, a known mass of the compound would be dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal standard. ethz.chox.ac.uk The internal standard should have at least one signal that does not overlap with any of the signals from this compound. koreascience.kr
By comparing the integral of a specific, well-resolved signal from this compound with the integral of a signal from the internal standard, the molar ratio of the two compounds can be determined. ox.ac.uk Knowing the masses and molecular weights of the sample and the standard, the purity of this compound can be calculated with high accuracy and precision. ox.ac.uk This technique is particularly useful for the certification of reference materials and for the accurate quantification of isomers in a mixture. ethz.chcreative-biostructure.com
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.
For this compound (C₇H₁₆O), HRMS would confirm its elemental composition by measuring the exact mass of its molecular ion or, more commonly, a protonated or adducted species formed in the ion source. In techniques like electrospray ionization (ESI), the molecule would likely be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The precise mass measurements for these ions would allow for the calculation of their elemental formulas, providing definitive structural confirmation.
Table 2: Theoretical HRMS Data for this compound Ions
| Ion Species | Elemental Formula | Theoretical Exact Mass (Da) |
| [M]⁺• | C₇H₁₆O⁺• | 116.12012 |
| [M+H]⁺ | C₇H₁₇O⁺ | 117.12793 |
| [M+Na]⁺ | C₇H₁₆ONa⁺ | 139.10987 |
| [M+K]⁺ | C₇H₁₆OK⁺ | 155.08381 |
Gas Chromatography coupled with Electron Impact Mass Spectrometry (GC-EIMS) is a standard method for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer fragments the molecule through electron impact (EI), producing a characteristic fragmentation pattern that serves as a chemical fingerprint. researchgate.net
The NIST mass spectrum for this compound shows a weak or absent molecular ion peak (m/z 116) due to the instability of the primary alcohol under EI conditions. nist.gov The fragmentation is dominated by cleavages adjacent to the oxygen atom and the quaternary carbon center.
Key fragmentation pathways include:
Alpha-cleavage: Loss of a propyl radical (•C₃H₇) from the molecular ion to form the stable oxonium ion at m/z 73.
Loss of water: A peak at m/z 98 ([M-H₂O]⁺•) can arise from the elimination of a water molecule.
Cleavage at the quaternary carbon: The most significant fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃) to produce the base peak at m/z 59, corresponding to the [CH₂CH₂OH]⁺ ion. A prominent peak at m/z 57 corresponds to the stable tert-butyl cation [C(CH₃)₃]⁺.
Loss of CH₂OH: Cleavage of the C-C bond adjacent to the hydroxyl group results in the loss of a hydroxymethyl radical (•CH₂OH), giving rise to a peak at m/z 85.
Table 3: Prominent Ions in the Electron Impact Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Ion Structure/Fragment |
| 43 | 85 | [C₃H₇]⁺ |
| 57 | 95 | [C(CH₃)₃]⁺ |
| 59 | 100 | [CH₂CH₂OH]⁺ |
| 85 | 40 | [M - CH₂OH]⁺ |
| 98 | 5 | [M - H₂O]⁺• |
| 116 | <1 | [M]⁺• (Molecular Ion) |
Data sourced from the NIST Mass Spectrometry Data Center. nist.gov
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a highly sensitive technique typically used for polar, non-volatile, and thermally labile compounds. nih.gov While this compound is relatively volatile and could be analyzed by GC-MS, LC-ESI-MS offers an alternative, particularly if the compound is part of a complex matrix or requires analysis without derivatization.
Using ESI in the positive ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺, at m/z 117.1. nih.gov Depending on the mobile phase composition, adducts with alkali metals, such as sodium ([M+Na]⁺ at m/z 139.1) or potassium ([M+K]⁺ at m/z 155.1), may also be observed. doi.org ESI is a soft ionization technique, meaning fragmentation is minimal, and the spectrum is typically dominated by these pseudomolecular ions. Tandem mass spectrometry (MS/MS) would be required to induce fragmentation for structural elucidation, which would likely involve the neutral loss of water (H₂O) from the [M+H]⁺ precursor ion.
Table 4: Expected Ions in the LC-ESI-MS Analysis of this compound
| Ionization Mode | Precursor Ion | m/z (monoisotopic) | MS/MS Fragment Ion | m/z (monoisotopic) |
| Positive | [M+H]⁺ | 117.13 | [M+H - H₂O]⁺ | 99.12 |
| Positive | [M+Na]⁺ | 139.11 | - | - |
| Positive | [M+K]⁺ | 155.08 | - | - |
Photoionization Mass Spectrometry (PIMS) is a specialized technique used to study chemical kinetics and reaction mechanisms, particularly in high-temperature environments such as pyrolysis and combustion. acs.org It uses tunable vacuum ultraviolet (VUV) light to ionize molecules, a soft ionization method that often preserves the molecular ion and minimizes fragmentation, making it ideal for identifying reactive intermediates. nih.gov
While no direct PIMS studies on this compound were found, research on the structurally similar neopentanol (2,2-dimethylpropan-1-ol) provides significant insight. acs.org High-temperature pyrolysis studies of neopentanol coupled with PIMS revealed that the primary decomposition pathway is the scission of a C-C bond to yield a tert-butyl radical and a hydroxymethyl radical. acs.org
By analogy, the high-temperature dissociation of this compound is predicted to be dominated by similar bond scission reactions. The weakest bonds are the C-C bonds adjacent to the quaternary carbon. Therefore, the primary decomposition channels would involve the formation of radical species.
Table 5: Predicted Primary Dissociation Products of this compound in High-Temperature PIMS
| Reaction Pathway | Products |
| C-C Bond Scission (α to -OH) | tert-Pentyl radical + Hydroxymethyl radical |
| C-C Bond Scission (β to -OH) | Ethyl radical + 2-Methyl-2-butanol radical |
| Dehydration | 2,2-Dimethyl-1-pentene + H₂O |
Dielectric Spectroscopy
Dielectric Spectroscopy measures the dielectric properties of a medium as a function of frequency. It is a powerful tool for studying molecular motion and relaxation processes in materials containing permanent or induced dipoles. For polar liquids like this compound, this technique provides information on the reorientational dynamics of the molecules under the influence of an oscillating electric field.
The primary alcohol group (-CH₂OH) gives this compound a significant permanent dipole moment. In the liquid phase, these dipoles can align with an external electric field. Dielectric spectroscopy probes the timescale of this alignment and its subsequent randomization upon removal of the field.
Table 6: Typical Static Dielectric Constants (ε₀) for Related Alcohols at ~20-25°C
| Compound | Dielectric Constant (ε₀) |
| 1-Pentanol (B3423595) | 15.1 |
| 2-Methyl-2-butanol (tert-Amyl alcohol) | 5.8 |
| Neopentyl alcohol | 11.0 |
| This compound | Estimated to be in the range of 8-12 |
Investigation of Relaxational Dynamics
The investigation of this compound's relaxational dynamics primarily revolves around understanding how its constituent molecules respond to an external electric field. Due to the presence of a permanent dipole moment associated with the hydroxyl (-OH) group, the reorientation of the molecule can be monitored dielectrically.
Studies on sterically hindered alcohols have revealed characteristic relaxation processes. Typically, a prominent Debye-type relaxation is observed, which is attributed to the cooperative motion of hydrogen-bonded molecular clusters. The steric hindrance imposed by the gem-dimethyl group at the C2 position in this compound significantly influences the formation and dynamics of these hydrogen-bonded structures. This steric crowding can disrupt the formation of long, linear hydrogen-bonded chains, which are common in less branched primary alcohols.
In addition to the primary (α-) relaxation, which is associated with the glass transition, secondary (β- or γ-) relaxations may also be present at lower temperatures or higher frequencies. These are typically localized molecular motions, such as intramolecular rotations or the libration of the entire molecule within a cage of its neighbors. While specific data for this compound is not abundant in publicly accessible literature, the expected relaxational behavior can be inferred from studies on analogous branched alcohols.
| Relaxation Process | Associated Molecular Motion | Expected Characteristics |
| Debye-like Relaxation | Cooperative reorientation of hydrogen-bonded clusters | Dominant process, single relaxation time |
| α-Relaxation | Dynamic glass transition | Non-Debye behavior, cooperative intermolecular motion |
| Secondary Relaxations | Localized intramolecular or intermolecular motions | Occur at lower temperatures/higher frequencies |
Table 1: Expected Dielectric Relaxation Processes in this compound
Correlation with Solid State Polymorphism
The relaxational dynamics of this compound are intrinsically linked to its solid-state polymorphism—the ability to exist in multiple crystalline forms. Each polymorphic form will exhibit a unique set of intermolecular interactions and, consequently, distinct dielectric and relaxational signatures.
Upon cooling from the liquid state, this compound may either crystallize into one of its stable or metastable polymorphic forms or enter a glassy state if crystallization is kinetically hindered. The pathway taken is often dependent on the cooling rate and the thermal history of the sample. Dielectric spectroscopy can be employed to monitor these phase transitions in real-time. A sharp decrease in the dielectric constant is typically observed upon crystallization, reflecting the loss of dipolar mobility as the molecules arrange into a regular lattice.
The study of different polymorphic forms reveals how crystalline packing influences molecular motion. In a more ordered crystalline phase, the degrees of freedom for molecular reorientation are significantly restricted, leading to a much weaker dielectric response compared to the liquid or glassy state. Any observed relaxation processes in the solid state are generally attributed to localized motions or defects within the crystal lattice.
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive technique for determining the atomic-level structure of crystalline materials. For a polymorphic compound like this compound, XRD is essential for identifying and characterizing its different solid phases.
Crystallographic Analysis of Solid Phases
Unit Cell Parameter Determination
A fundamental outcome of X-ray diffraction analysis is the determination of the unit cell parameters for each crystalline phase. The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the space group symmetry, uniquely define the crystal system of the polymorph.
The determination of unit cell parameters is critical for distinguishing between different polymorphic forms. Each polymorph will have a distinct set of unit cell parameters. Powder X-ray diffraction (PXRD) is a common technique used to identify known crystalline phases by comparing the experimental diffraction pattern to a database of known structures. For a novel polymorph, single-crystal XRD would be required to determine the unit cell parameters ab initio.
| Crystal System | Unit Cell Parameters |
| Triclinic | a ≠ b ≠ c, α ≠ β ≠ γ ≠ 90° |
| Monoclinic | a ≠ b ≠ c, α = γ = 90°, β ≠ 90° |
| Orthorhombic | a ≠ b ≠ c, α = β = γ = 90° |
| Tetragonal | a = b ≠ c, α = β = γ = 90° |
| Trigonal | a = b = c, α = β = γ ≠ 90° |
| Hexagonal | a = b ≠ c, α = β = 90°, γ = 120° |
| Cubic | a = b = c, α = β = γ = 90° |
Table 2: Possible Crystal Systems and their Defining Unit Cell Parameters
Further experimental investigation is required to populate these tables with specific data for the various solid phases of this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 2,2-dimethylpentan-1-ol. These calculations can predict molecular geometries, vibrational frequencies, and other spectroscopic properties, offering a deeper understanding that complements experimental data.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations are valuable for validating its molecular geometry by comparing computed spectra with experimental data. While specific detailed studies applying DFT to this compound are not extensively documented in publicly available literature, DFT calculations have been performed on its derivatives. For instance, a study on 5-(2,5-dimethylphenoxy)-2,2-dimethylpentan-1-ol (B13890208) utilized the B3LYP/def2-TZVP level of theory to optimize the geometries of intermediates and transition states in a reaction pathway. ntu.edu.sg This application on a closely related derivative underscores the utility of DFT in understanding the structural and electronic properties of the this compound framework.
Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, are also employed to study this compound. The Parametric Method 3 (PM3) is a notable semi-empirical method that has been used for the geometry optimization of this molecule. asocse.org In a quantitative structure-property relationship (QSPR) study aimed at predicting the odor threshold of a series of aliphatic alcohols, the molecular structure of this compound was optimized using the PM3 method within the MOPAC 6.0 software package. asocse.org The calculations were performed at the restricted Hartree-Fock level, and the geometry was optimized until the root-mean-square gradient reached a very small value, ensuring a stable conformation was found. asocse.org
The study of molecular clusters of this compound, such as dimers, trimers, and tetramers, is crucial for understanding the intermolecular interactions, particularly hydrogen bonding, that govern its bulk properties. While specific molecular modeling studies focusing on the clusters of this compound are not readily found in the surveyed literature, the principles of such studies on analogous branched alcohols are well-established. These models would be essential to comprehend the nature and strength of the hydrogen bond networks that influence properties like boiling point and viscosity. Molecular dynamics simulations, for instance, could be used to simulate the hydrogen-bonding dynamics in both aqueous and non-polar solvents.
Conformational Analysis
The three-dimensional arrangement of atoms in this compound is not static, with rotation around its single bonds giving rise to various conformations. Conformational analysis investigates the relative energies and populations of these different spatial arrangements.
The relative orientation of the substituent groups in this compound can be described by terms such as trans (anti) and gauche. These conformations arise from the rotation around the C-C bonds of the pentyl chain. The bulky geminal dimethyl groups on the second carbon atom introduce significant steric hindrance, which plays a crucial role in determining the most stable conformations. While detailed energetic data for the specific trans and gauche conformers of this compound are not available in the reviewed literature, it is a general principle that conformations minimizing steric repulsion are favored.
The different conformations of this compound and the energy barriers to rotation between them have a direct impact on its molecular dynamics. The presence of the bulky tert-butyl-like group is expected to create a more rugged potential energy surface compared to its linear isomers, potentially leading to more complex dynamic behavior. The interplay between the different conformations and their relative energies will influence the molecule's flexibility and how it interacts with its environment in both liquid and gas phases. Molecular dynamics simulations would be a key tool to explore these relationships, providing insights into how conformational changes affect properties such as diffusion and solvation.
Hydrogen Bonding Dynamics
The presence of a hydroxyl (-OH) group in this compound facilitates the formation of hydrogen bonds, which significantly influence its physical and chemical properties. The steric hindrance introduced by the geminal dimethyl groups at the C2 position, however, imposes unique constraints on these interactions compared to its linear isomers.
Intermolecular Interactions and Spectroscopic Signatures
Theoretical and spectroscopic studies of branched heptanol (B41253) isomers offer insights into the intermolecular interactions of this compound. Infrared (IR) spectroscopy is a powerful tool for probing the nature of hydrogen bonding in alcohols. The OH-stretching vibration is particularly sensitive to the local environment and the extent of hydrogen bonding.
In a comparative study of heptanol isomers, it was observed that the OH-stretching band in the IR spectra of branched alcohols is significantly narrower than that of their linear counterparts, such as n-heptanol. researchgate.net This narrowing is attributed to a less pronounced hydrogen bonding network. Specifically, the low-frequency components of the OH-stretching band, which are characteristic of strongly associated, polymeric alcohol clusters, are notably absent in the spectra of branched isomers. researchgate.net This phenomenon is a direct consequence of steric hindrance from the alkyl branches, which restricts the formation of extended, linear hydrogen-bonded chains.
For this compound, the bulky dimethyl groups near the hydroxyl group are expected to favor the formation of smaller aggregates, such as dimers and trimers, over larger polymeric structures. This leads to a more uniform distribution of hydrogen bond strengths and, consequently, a narrower OH-stretching band in its IR spectrum.
| Spectroscopic Feature | Observation for Branched Heptanols | Implication for this compound |
| OH-Stretching Band | Narrower compared to linear isomers | Indicates a less extensive hydrogen bonding network |
| Low-Frequency Components | Absent or reduced in intensity | Suggests a prevalence of smaller hydrogen-bonded aggregates (dimers, trimers) over large polymeric chains |
| Vibrational Modes | Peaks assigned to specific molecular vibrations | Allows for detailed analysis of molecular structure and intermolecular forces |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the properties of chemical compounds based on their molecular structure. These models are particularly valuable for estimating properties that are difficult or costly to measure experimentally, such as adsorption capabilities.
Prediction of Adsorption Capabilities
The adsorption of organic molecules onto surfaces like activated carbon is a critical process in various industrial applications, including purification and separation. QSPR studies have been successfully employed to predict the adsorption capacity of aliphatic alcohols. kashanu.ac.irresearchgate.net The primary forces governing the physical adsorption of alcohols onto activated carbon are Van der Waals forces. kashanu.ac.ir
For a homologous series of alcohols, adsorption generally increases with the length of the carbon chain due to stronger Van der Waals interactions. kashanu.ac.ir However, the branched structure of this compound introduces complexity. While its molecular weight is the same as other C7 alcohols, its more compact, spherical shape reduces the surface area available for interaction compared to a linear isomer like n-heptanol. This would suggest a potentially lower adsorption capacity.
QSPR models for alcohol adsorption typically incorporate various molecular descriptors that quantify different aspects of the molecular structure. These can include topological indices, quantum chemical parameters, and geometric descriptors. By establishing a mathematical relationship between these descriptors and the experimentally determined adsorption capacities of a set of training compounds, the model can then predict the adsorption capacity of new, untested compounds like this compound.
Sub-structural Molecular Fragment (SMF) Methods
In the context of predicting the adsorption of aliphatic alcohols on activated carbon, the SMF method can be used to quantify the influence of different structural features. kashanu.ac.ir For this compound, the relevant fragments would include the hydroxyl group (-OH), methyl groups (-CH3), methylene (B1212753) groups (-CH2-), and a quaternary carbon atom (>C<).
A hypothetical QSPR model based on the SMF method might look like the following equation:
Adsorption Capacity (Qe) = c0 + Σ (ni * fi)
where c0 is a constant, ni is the number of occurrences of fragment i, and fi is the contribution of fragment i to the adsorption capacity. The values of fi are determined by regression analysis on a dataset of alcohols with known adsorption capacities.
| Molecular Fragment | Hypothetical Contribution to Adsorption | Rationale |
| -OH (Hydroxyl) | Negative or slightly positive | The polar nature may have complex interactions with the typically non-polar activated carbon surface. |
| -CH3 (Methyl) | Positive | Contributes to the overall molecular size and Van der Waals interactions. |
| -CH2- (Methylene) | Positive | Increases the non-polar surface area and enhances Van der Waals forces. |
| >C< (Quaternary Carbon) | Potentially negative | The high degree of branching may introduce steric hindrance, reducing effective surface contact. |
Extended Landau Theory Applications
Extended Landau Theory is a phenomenological framework used to describe phase transitions in physical systems. epj-conferences.org It characterizes a phase transition based on an "order parameter," which is a quantity that is zero in the high-symmetry (disordered) phase and non-zero in the low-symmetry (ordered) phase. The theory expands the free energy of the system as a power series of the order parameter.
Analysis of Thermodynamic Parameters at Phase Transitions
For the liquid-vapor phase transition of a fluid like this compound, the order parameter can be defined as the difference in density between the liquid and vapor phases (ρ_l - ρ_v). Above the critical temperature (Tc), the liquid and vapor phases are indistinguishable, and the order parameter is zero. Below Tc, a distinction between the two phases emerges, and the order parameter becomes non-zero.
The Landau free energy (F) as a function of the order parameter (η = ρ_l - ρ_v) can be expressed as:
F(T, η) = F0(T) + A(T)η^2 + B(T)η^4 + ...
where F0(T) is the free energy of the disordered phase, and A(T) and B(T) are temperature-dependent coefficients. For a continuous (second-order) phase transition, the coefficient A(T) is assumed to be proportional to (T - Tc), while B(T) is positive and approximately constant near Tc.
By analyzing the behavior of the free energy, Extended Landau Theory can predict the temperature dependence of various thermodynamic parameters near the critical point. For instance, the theory predicts that the order parameter η should scale as (Tc - T)^1/2 below the critical temperature.
| Thermodynamic Parameter | Value for 1-Heptanol (Analog) | Significance in Landau Theory |
| Boiling Point (Tb) | 175.8 °C (448.9 K) wikipedia.org | Represents the temperature of the liquid-vapor phase transition at standard pressure. |
| Critical Temperature (Tc) | 448 K nist.gov | The temperature above which a distinct liquid phase does not exist, regardless of pressure. The A(T) coefficient in the Landau expansion is proportional to (T - Tc). |
| Critical Pressure (Pc) | Not readily available | The pressure required to liquefy the gas at the critical temperature. |
| Enthalpy of Vaporization (ΔHvap) | 67 ± 2 kJ/mol nist.gov | The latent heat of the first-order phase transition from liquid to vapor. |
The application of Extended Landau Theory to this compound would involve determining its specific critical parameters and analyzing how its branched structure influences the coefficients in the free energy expansion compared to its linear isomers.
Green Chemistry Approaches in 2,2 Dimethylpentan 1 Ol Chemistry
Principle of Atom Economy in Synthesis Design
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwikipedia.org An ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the final product, and no waste is generated. jk-sci.com
Traditional multi-step syntheses or those employing stoichiometric reagents often exhibit poor atom economy. wikipedia.org For the synthesis of 2,2-Dimethylpentan-1-ol, different routes can be evaluated based on this metric. A common industrial approach involves the hydroformylation of an appropriate alkene (e.g., 2,2-dimethyl-1-pentene), followed by the hydrogenation of the resulting aldehyde (2,2-dimethylpentanal). Addition reactions like hydroformylation and hydrogenation are inherently atom-economical. rsc.org
In contrast, a classical laboratory method like the Grignard reaction, while versatile, has a significantly lower atom economy. This is because it generates a stoichiometric amount of magnesium salt byproduct that must be separated and disposed of, representing a considerable loss of reactant atoms. wikipedia.org
| Synthetic Route | Overall Reaction | Desired Product (this compound) Molar Mass | Total Reactant Molar Mass | Calculated Atom Economy (%) | Key Byproducts |
|---|---|---|---|---|---|
| Route 1: Hydroformylation/Hydrogenation | C7H14 + CO + 2H2 → C7H16O | 116.20 g/mol | 98.19 + 28.01 + 4.04 = 130.24 g/mol | 89.2% | None (in the ideal reaction) |
| Route 2: Grignard Synthesis | C6H13MgBr + CH2O → C7H15OMgBr → C7H16O | 116.20 g/mol | 177.34 + 30.03 = 207.37 g/mol | 56.0% | Mg(OH)Br or similar magnesium salts |
As the table demonstrates, the hydroformylation pathway is substantially more efficient from an atom economy perspective, aligning closely with green chemistry principles by minimizing waste at the source. ispe.org
Utilization of Catalytic Reagents
The use of catalytic reagents is a cornerstone of green chemistry, as catalysts can accelerate reactions, increase selectivity, and allow processes to run under milder conditions, all while being required in only small amounts. inspenet.comalliedacademies.org Catalytic processes are preferred over stoichiometric ones, which consume large quantities of reagents and generate significant waste. alliedacademies.org
In the synthesis of this compound, catalysis is crucial for achieving a green and efficient process:
Hydroformylation: This step, which converts an alkene to an aldehyde, is catalyzed by transition metal complexes, typically based on rhodium or cobalt. rsc.orgacs.org Modern rhodium-based catalysts offer high activity and selectivity under milder conditions than older cobalt systems, contributing to both energy efficiency and waste reduction. rsc.org
Hydrogenation: The subsequent reduction of the intermediate aldehyde (2,2-dimethylpentanal) to the final alcohol product is achieved through catalytic hydrogenation. libretexts.org This process uses catalysts like Raney nickel, palladium, or platinum to facilitate the reaction with molecular hydrogen (H₂). This catalytic approach is vastly superior to using stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which produce large volumes of salt waste. acs.orgwikipedia.org
By employing catalysts, the synthesis of this compound can achieve high yields and selectivity with minimal waste, exemplifying the second principle of green chemistry. acs.org
Green Solvent Alternatives
The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and pollution. nih.gov Green chemistry encourages the replacement of hazardous and volatile organic compounds (VOCs) with safer, more sustainable alternatives. neuroquantology.com
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. wikipedia.orgnih.gov While organic compounds like the precursors to this compound are typically insoluble in water, specialized catalytic systems can enable reactions in aqueous media. Biphasic catalysis, where the catalyst is dissolved in the aqueous phase and the organic reactants form a separate phase, is a powerful technique. rsc.org This approach, famously used in the Ruhrchemie/Rhône-Poulenc process for propylene (B89431) hydroformylation, allows for easy separation of the product from the catalyst, facilitating catalyst recycling and minimizing waste. rsc.org Applying this technology to the synthesis of this compound could significantly reduce the reliance on organic solvents. researchgate.net
The most effective way to reduce solvent waste is to eliminate the need for a solvent altogether. rsc.org Solvent-free, or neat, reactions offer numerous advantages, including reduced cost, simplified workup procedures, and lower environmental impact. itmedicalteam.pl Such reactions can be facilitated by various techniques, including microwave irradiation, which can accelerate reaction rates and improve yields. epa.govnih.gov For the synthesis of this compound, the catalytic hydrogenation of the intermediate aldehyde could potentially be performed under solvent-free conditions, particularly in a continuous gas-phase or slurry-phase reactor, thereby adhering to the greenest solvent principle: "the best solvent is no solvent." rsc.orgepa.gov
Elimination of Hazardous Byproducts
A key goal of green chemistry is to design syntheses that produce only the desired product, eliminating the generation of hazardous waste that requires treatment and disposal. ispe.orgcopadata.com The choice of synthetic route has a direct impact on the type and quantity of byproducts formed.
As previously discussed in the context of atom economy, a Grignard synthesis for this compound would generate significant quantities of magnesium salt waste. Similarly, using stoichiometric reducing agents like LiAlH₄ for the reduction of a corresponding ester or aldehyde would produce aluminum salt waste, which must be carefully quenched and disposed of.
In contrast, a catalytic pathway has significant advantages:
Catalytic Hydrogenation: The reduction of 2,2-dimethylpentanal (B85100) with H₂ gas over a metal catalyst produces only the desired alcohol, this compound. The only theoretical byproduct is unreacted starting material, which can be recycled. This clean conversion avoids the hazardous and voluminous waste streams associated with metal hydride reagents.
Catalytic Hydroformylation: An optimized hydroformylation process can achieve high selectivity for the desired linear aldehyde, minimizing the formation of branched isomers or byproducts from hydrogenation of the starting alkene. This reduces the need for complex purification steps and the disposal of unwanted isomers.
By selecting a fully catalytic route, the generation of hazardous inorganic salt byproducts can be completely avoided, leading to a much cleaner and more sustainable manufacturing process. emergingpub.com
Enhanced Energy Efficiency in Synthetic Routes
Minimizing the energy required for a chemical process is a critical aspect of green chemistry, as it reduces both operational costs and the associated environmental footprint, particularly CO₂ emissions. purkh.com Synthetic methods should ideally be conducted at ambient temperature and pressure. acs.org
Catalysis plays a pivotal role in enhancing energy efficiency. alliedacademies.orgchemicalprocessing.com Catalysts lower the activation energy of a reaction, enabling it to proceed at a faster rate under milder conditions (i.e., lower temperatures and pressures). purkh.com
This principle is clearly illustrated in the industrial synthesis of alcohols via hydroformylation:
Legacy Cobalt Catalysts: Early industrial hydroformylation processes relied on cobalt carbonyl catalysts, which required very high temperatures (140–180 °C) and pressures (200–400 atm) to be effective.
Modern Rhodium Catalysts: The development of rhodium-phosphine catalysts revolutionized the process. These catalysts are significantly more active, allowing the reaction to be carried out at much lower temperatures (80–120 °C) and pressures (15–100 atm). rsc.org
This shift to more active catalysts results in substantial energy savings. chemicalprocessing.com Applying modern, highly efficient catalytic systems to the synthesis of this compound ensures that the production process is not only materially efficient but also energy-efficient, aligning with the broader goals of sustainable chemical manufacturing. rsc.org
Integration of Renewable Feedstock
The transition from petrochemical-based manufacturing to processes utilizing renewable feedstocks is a cornerstone of green chemistry. researchgate.net Biomass, including materials derived from wood, cellulose, fats, and oils, offers a rich source of carbon-based building blocks for chemical synthesis. researchgate.net For a C7 compound like this compound, several hypothetical pathways from renewable sources can be envisioned, although specific, scalable syntheses have yet to be detailed in scientific literature.
One prospective route involves the biological or catalytic conversion of biomass-derived sugars (e.g., glucose) or lignocellulose. These raw materials can be broken down into smaller, functionalized molecules which can then be upgraded to larger compounds. For instance, fermentation processes can yield short-chain alcohols or acids, which could then be catalytically coupled and modified to build the seven-carbon skeleton of this compound.
Another approach could involve the modification of existing bio-based platform chemicals. Terpenes, which are naturally occurring hydrocarbons, or fatty acids derived from plant oils, could serve as starting points. Through a series of catalytic steps—such as isomerization, hydroformylation, and reduction—the carbon backbone could be rearranged and functionalized to yield the target neoalkanol structure.
Table 1: Potential Renewable Feedstock Pathways for C7 Alcohols
| Feedstock Class | Potential Precursor | Key Transformation Steps (Hypothetical) |
| Carbohydrates | Glucose, Fructose | Fermentation -> C2/C3 intermediates -> Catalytic coupling & hydrogenation |
| Lignocellulose | Syngas (from gasification) | Fischer-Tropsch synthesis -> Branched aldehydes -> Reduction |
| Plant Oils | Fatty Acids | Cracking/Metathesis -> C5/C6 olefins -> Hydroformylation & reduction |
| Terpenes | Limonene, Pinene | Ring-opening & skeletal rearrangement -> Functionalization -> Reduction |
These pathways remain theoretical for this compound and would require significant research to overcome challenges related to catalyst selectivity and process efficiency.
Avoiding Unnecessary Chemical Derivatizations
In the context of synthesizing this compound, conventional methods might involve multi-step sequences where derivatization is necessary. For example, a Grignard reaction to construct the carbon skeleton could require the protection of other functional groups within the precursor molecules to prevent unwanted side reactions.
Table 2: Comparison of Synthetic Approaches for Alcohols
| Approach | Key Feature | Green Chemistry Alignment | Application to this compound |
| Conventional Synthesis | May use protecting groups to mask reactive sites. | Low (adds steps, reagents, and waste). | A synthesis starting from a functionalized precursor might require protection/deprotection steps. |
| Enzymatic Synthesis | Enzymes act as highly selective catalysts, often obviating the need for protecting groups. google.com | High (mild conditions, high selectivity, reduced waste). | A potential biocatalytic route could use an enzyme to selectively reduce 2,2-dimethylpentanal to the corresponding alcohol without affecting other hypothetical functional groups. |
| Chemoselective Catalysis | Uses catalysts designed to react with one specific functional group in a multifunctional molecule. | High (avoids derivatization, improves atom economy). | A chemoselective hydrogenation catalyst could reduce an aldehyde precursor to this compound in the presence of other reducible groups. |
The development of protecting-group-free syntheses relies heavily on the invention of new chemoselective methodologies. researchgate.net While specific enzymatic or advanced chemoselective routes to this compound are not yet established, this remains a critical area for green chemistry research.
Mechanochemical Synthesis Approaches
Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive chemical reactions, is a rapidly emerging field in green synthesis. nih.govnih.gov These methods can significantly reduce or eliminate the need for solvents, leading to cleaner reaction profiles and easier product isolation. nih.govbeilstein-journals.org
The synthesis of alcohols and other organic compounds has been successfully demonstrated using mechanochemical techniques. beilstein-journals.org For this compound, a potential application could be the solvent-free reduction of its corresponding aldehyde, 2,2-dimethylpentanal. This could involve milling the aldehyde with a solid-state reducing agent.
Table 3: Conceptual Comparison of Synthesis Routes for this compound
| Parameter | Conventional Solvent-Based Reduction | Hypothetical Mechanochemical Reduction |
| Solvent | Required (e.g., THF, Ethanol) | None or minimal (Liquid-Assisted Grinding) |
| Energy Input | Thermal (heating/cooling) | Mechanical (milling) |
| Work-up | Liquid-liquid extraction, distillation | Filtration, simple washing |
| Waste Generation | Used solvent, aqueous waste | Minimal solvent waste, used reducing agent |
| Potential Advantages | Well-established, predictable | Reduced environmental impact, potential for higher reaction rates, solvent-free. nih.gov |
While the mechanochemical synthesis of this compound has not been specifically reported, the success of this technique for other primary alcohols suggests it is a viable and promising green alternative to traditional solution-phase methods. nih.gov
Future Research Directions and Unexplored Avenues
Elucidation of Novel Reaction Pathways
The steric congestion around the primary alcohol functionality in 2,2-Dimethylpentan-1-ol dictates its reactivity, often favoring pathways different from those of unhindered alcohols. Future research should focus on exploring reaction pathways that leverage this steric hindrance. For instance, investigating its behavior under radical-mediated reaction conditions could reveal novel transformations not readily accessible through traditional ionic pathways. The development of intramolecular reactions, where the bulky neopentyl-like group acts as a conformational anchor or a directing group, could lead to the synthesis of complex and previously inaccessible molecular architectures.
Development of Highly Stereoselective Syntheses
The topic of stereoselective synthesis is not directly applicable to this compound itself, as the molecule is achiral. It does not possess any stereocenters and is not chiral. Therefore, the synthesis of this specific compound does not require control of stereochemistry.
However, the 2,2-dimethylpentyl moiety can be incorporated into larger, more complex molecules that are chiral. In such cases, the development of stereoselective methods to introduce this sterically demanding group would be a valuable research direction. Future studies could focus on creating chiral catalysts or reagents that can diastereoselectively or enantioselectively attach the 2,2-dimethylpentyl group to a prochiral substrate, enabling the synthesis of complex chiral molecules containing this unique structural unit.
Advanced Mechanistic Investigations
The steric hindrance in this compound significantly impacts the mechanisms of its reactions. For example, nucleophilic substitution reactions at the alpha-carbon are expected to proceed via an Sₙ1 mechanism due to the difficulty of backside attack required for an Sₙ2 pathway. However, the primary carbocation that would form is unstable and prone to rearrangement. Advanced mechanistic studies could explore these phenomena in detail.
Future research could employ computational modeling and kinetic studies to map the potential energy surfaces of reactions involving this compound. The use of isotopic labeling, particularly with ¹³C, could allow researchers to track the carbon skeleton during reactions, providing definitive evidence for or against rearrangement pathways in both substitution and oxidation reactions. Such studies would provide a deeper understanding of how steric bulk influences carbocation stability and rearrangement tendencies.
Exploration of New Catalytic Systems
Developing efficient catalytic systems for both the synthesis and transformation of this compound is a key research avenue. For its synthesis, catalysts that can selectively produce this isomer from common feedstocks would be highly valuable. This could involve exploring novel catalysts for the Guerbet reaction or hydroformylation that favor the formation of branched alcohols. smolecule.comresearchgate.net
For its transformation, catalysts capable of overcoming the steric hindrance are of particular interest. For instance, developing catalysts for the selective oxidation of this compound to the corresponding aldehyde or carboxylic acid without cleaving C-C bonds is a challenge. acs.org Research into sterically less-hindered nitroxyl (B88944) radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), has shown promise for the oxidation of hindered alcohols and could be a fruitful area of investigation. nih.govorganic-chemistry.org Furthermore, heterogeneous catalysts, like palladium-bismuth-tellurium nanoparticles on a carbon support (PBT/C), could offer robust and recyclable options for the aerobic oxidation of this and similar alcohols. acs.org
Deeper Understanding of Condensed Phase Dynamics
The condensed phase behavior of branched alcohols is often complex, involving polymorphism and the formation of orientationally disordered crystalline (plastic crystal) phases. bibliotekanauki.plresearchgate.net Research on analogous molecules, such as 2,2-dimethylbutan-1-ol (B72336), has revealed a rich solid-state polymorphism and complex relaxational dynamics. bibliotekanauki.pl
Future studies on this compound could employ techniques like adiabatic calorimetry, dielectric spectroscopy, and Field Cycling ¹H NMR relaxometry to investigate its phase transitions, glass-forming ability, and molecular motions in the liquid, supercooled liquid, and solid states. bibliotekanauki.plunipi.it Molecular dynamics simulations could complement these experimental studies, providing an atomistic-level view of how the molecular structure influences packing, hydrogen-bonding networks, and transport properties like self-diffusion in the condensed phase. researchgate.netrsc.orgnih.gov
Integration with Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly. wikipedia.org As an amphiphilic molecule with a polar hydroxyl headgroup and a nonpolar hydrocarbon tail, this compound has the potential to participate in self-assembling systems. Its bulky, branched structure could lead to unique packing arrangements in micelles, vesicles, or liquid crystals compared to linear alcohols. wikipedia.org
A specific area for future research is its role as a guest molecule in host-guest chemistry or its ability to form clathrate hydrates. smolecule.com The formation of clathrate H hydrates with helper gas molecules has been noted, suggesting potential applications in gas storage or separation. smolecule.com Further exploration could involve designing host molecules that can selectively bind this compound, or studying its behavior at interfaces and its influence on the formation and stability of emulsions and microemulsions. pnas.org
Q & A
Q. What are the optimal synthetic routes for 2,2-Dimethylpentan-1-ol, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Core Synthesis Strategy : Start with branched alkene precursors (e.g., 2-methyl-1-pentene) and employ acid-catalyzed hydration or hydroboration-oxidation. Adjust reaction stoichiometry and catalyst loading (e.g., H₂SO₄ for hydration) to favor the formation of the tertiary alcohol .
- Optimization Parameters : Use Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (aqueous vs. organic), and reaction time. Monitor purity via GC-MS or NMR to identify ideal conditions .
- Yield Improvement : Post-reaction distillation or chromatography (silica gel) can isolate the product with >90% purity.
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Mitigation : Use fume hoods for volatile reactions and wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Emergency Response : In case of inhalation, administer fresh air and monitor respiratory function; for spills, neutralize with inert absorbents (e.g., vermiculite) .
- Waste Disposal : Segregate alcohol-containing waste and treat with oxidizing agents (e.g., KMnO₄) before disposal to minimize environmental impact .
Advanced Research Questions
Q. How does the steric hindrance of this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Mechanistic Analysis : The bulky dimethyl groups adjacent to the hydroxyl group reduce accessibility for SN₂ reactions. Use kinetic studies (e.g., rate constants under varying nucleophile concentrations) to confirm dominance of SN₁ mechanisms in polar protic solvents .
- Alternative Pathways : Explore oxidation with CrO₃ or KMnO₄ to form ketones, leveraging steric effects to control regioselectivity .
Q. What computational models predict the solvent interactions and solubility of this compound?
Methodological Answer:
- Solubility Profiling : Use Hansen Solubility Parameters (HSPs) to predict miscibility. Experimental validation via cloud-point titration in water/ethanol mixtures can refine HSP values .
- MD Simulations : Run molecular dynamics (e.g., GROMACS) to simulate hydrogen-bonding dynamics in aqueous vs. non-polar solvents, correlating with experimental partition coefficients (log P) .
Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔH, ΔG) for this compound across studies?
Methodological Answer:
- Data Triangulation : Cross-reference calorimetry (DSC) results with computational thermochemistry (e.g., Gaussian enthalpy calculations). Identify outliers caused by impurities or calibration errors .
- Meta-Analysis : Aggregate data from peer-reviewed studies (post-2020) and apply statistical tools (e.g., Grubbs’ test) to exclude anomalous datasets .
Q. What challenges arise in scaling up this compound synthesis, and how can they be addressed?
Methodological Answer:
- Batch vs. Flow Chemistry : Test continuous flow reactors to mitigate exothermic risks in large-scale acid-catalyzed hydration. Optimize residence time and heat dissipation .
- Purification at Scale : Implement fractional distillation with automated pressure control to separate isomers or byproducts (e.g., 3,3-dimethyl derivatives) .
Q. How does this compound’s stability under acidic/basic conditions impact its storage and application in multi-step syntheses?
Methodological Answer:
Q. What chromatographic techniques effectively separate this compound from its structural isomers?
Methodological Answer:
Q. How can isotopic labeling (e.g., 13C^{13}C13C) of this compound enhance mechanistic studies in catalytic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
